molecular formula C42H49N3O7 B13784138 Tetrahydropamaquin naphthoate CAS No. 63979-16-8

Tetrahydropamaquin naphthoate

Cat. No.: B13784138
CAS No.: 63979-16-8
M. Wt: 707.9 g/mol
InChI Key: GTWNJZNRBRCACB-UHFFFAOYSA-N
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Description

Tetrahydropamaquin naphthoate is a synthetic compound that belongs to the class of naphthoate derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropamaquin naphthoate typically involves a multistep reaction process. One common method includes the reaction between acenaphthoquinone and various 1,3-diketones in the presence of primary aliphatic and benzylic alcohols. This reaction proceeds via a sequential addition/oxidation mechanism, including a metal-free addition step followed by oxidative cleavage of the corresponding vicinal diols .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as catalytic coupling and the use of efficient solvents and reagents are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tetrahydropamaquin naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups, leading to a wide range of naphthoate-based compounds .

Scientific Research Applications

Tetrahydropamaquin naphthoate has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydropamaquin naphthoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For instance, it may interfere with the replication of viral genomes or inhibit inflammatory pathways, making it a potential candidate for treating various diseases .

Comparison with Similar Compounds

    Plumbagin: Known for its anticancer properties.

    Lapachol: Used for its antiviral and anti-inflammatory effects.

    Shikonin: Utilized in cosmetics and as a natural dye.

    Juglone: Recognized for its antimicrobial activities.

Uniqueness: Tetrahydropamaquin naphthoate stands out due to its unique combination of naphthoate and quinoline moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

63979-16-8

Molecular Formula

C42H49N3O7

Molecular Weight

707.9 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)pentane-1,4-diamine

InChI

InChI=1S/C23H16O6.C19H33N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h1-10,24-25H,11H2,(H,26,27)(H,28,29);13-15,20-21H,5-12H2,1-4H3

InChI Key

GTWNJZNRBRCACB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=CC(=CC2=C1NCCC2)OC.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Origin of Product

United States

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